1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one
Description
The compound 1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one features a hybrid structure combining a phenylpiperazine moiety, an indole core substituted with a 1,3,4-oxadiazole ring, and an isopropyl group.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-18(2)24-26-27-25(32-24)22-16-19-8-6-7-11-21(19)30(22)17-23(31)29-14-12-28(13-15-29)20-9-4-3-5-10-20/h3-11,16,18H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSOATXAMWFHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one typically involves multiple steps, including the formation of the piperazine, indole, and oxadiazole rings, followed by their coupling. The synthetic route may involve:
Formation of Piperazine Ring: Starting from phenylpiperazine, the piperazine ring is synthesized through a series of alkylation and cyclization reactions.
Formation of Indole Moiety: The indole ring is synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the piperazine, indole, and oxadiazole rings using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures.
Scientific Research Applications
1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets.
Pharmacology: Research focuses on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Studies aim to understand its bioavailability and potential side effects.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission.
Comparison with Similar Compounds
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone
- Key Differences : Replaces the oxadiazole group with a methyl-substituted indole and incorporates a diphenylmethyl group on piperazine.
- Implications : The diphenylmethyl group may enhance lipophilicity and CNS penetration, but the absence of oxadiazole could reduce hydrogen-bonding interactions critical for target binding .
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one
- Key Differences : Substitutes the indole-oxadiazole unit with a chlorophenyl group and introduces a fluorobenzyl group on piperazine.
- Implications : The electron-withdrawing fluorine and chlorine atoms may improve metabolic stability but alter target selectivity compared to the indole-oxadiazole core .
Analogues with Heterocyclic Replacements
1-(4-Phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propan-1-one
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone
- Key Differences : Substitutes oxadiazole with tetrazole, a bioisostere with distinct electronic properties.
- Implications : Tetrazole’s higher acidity and hydrogen-bonding capacity may influence pharmacokinetics and target engagement .
Indole-Based Derivatives with Varied Substituents
1-(5-Methoxy-2-(4-nitrophenylamino)indol-3-yl)propan-1-one
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone
- Key Differences: Replaces the ethanone linker with a direct methanone bond and uses benzylpiperazine.
- Implications : The benzyl group may enhance blood-brain barrier permeability, making it relevant for CNS-targeted therapies .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
